molecular formula C11H18N4 B8614722 4-(1,2,5,6-tetrahydro-1-methyl-4-pyridinyl)-1,3-dimethyl 5-(1H)-pyrazolamine

4-(1,2,5,6-tetrahydro-1-methyl-4-pyridinyl)-1,3-dimethyl 5-(1H)-pyrazolamine

Cat. No. B8614722
M. Wt: 206.29 g/mol
InChI Key: QHIZYXKWAAPZKX-UHFFFAOYSA-N
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Patent
US04612318

Procedure details

1-Methyl-4-pyridinone (1.1 mole) is added to 1,3-dimethyl-5-pyrazolamine (1 mole). The reaction mixture is kept at a temperature between 70° C. and 80° C. for a period of about 8 hours. After distillation under vacuum the residue is poured into water and neutralized with NaOH 10%. The compound of the title is recovered by filtration. M.p. 262°-265° C.
Quantity
1.1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:7]=[CH:6][C:5](=O)[CH:4]=[CH:3]1.[CH3:9][N:10]1[C:14]([NH2:15])=[CH:13][C:12]([CH3:16])=[N:11]1>>[CH3:1][N:2]1[CH2:7][CH2:6][C:5]([C:13]2[C:12]([CH3:16])=[N:11][N:10]([CH3:9])[C:14]=2[NH2:15])=[CH:4][CH2:3]1

Inputs

Step One
Name
Quantity
1.1 mol
Type
reactant
Smiles
CN1C=CC(C=C1)=O
Name
Quantity
1 mol
Type
reactant
Smiles
CN1N=C(C=C1N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distillation under vacuum the residue
ADDITION
Type
ADDITION
Details
is poured into water and neutralized with NaOH 10%
FILTRATION
Type
FILTRATION
Details
The compound of the title is recovered by filtration

Outcomes

Product
Details
Reaction Time
8 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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